Diethyl Pyridazine-4,5-dicarboxylate

Description

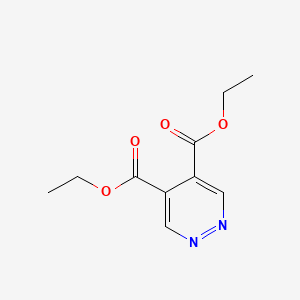

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridazine-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-12-6-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRBDYCQLUVSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447285 | |

| Record name | 4,5-Pyridazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21050-73-7 | |

| Record name | 4,5-Pyridazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Pyridazine 4,5 Dicarboxylate and Its Key Precursors

Established Synthetic Pathways to Diethyl Pyridazine-4,5-dicarboxylate

The formation of this compound can be achieved through distinct routes, including the functionalization of the basic pyridazine (B1198779) core and its derivatives.

A direct and efficient method for the synthesis of this compound from commercially available pyridazine involves a radical bis-ethoxycarbonylation. researchgate.net This one-step process, following the principles of the Minisci reaction, provides a straightforward entry to the desired diester. The reaction typically proceeds by generating electrophilic carbamoyl radicals that attack the protonated pyridazine ring.

The general conditions for a Minisci-type reaction involve the use of a carboxylic acid, an oxidizing agent such as ammonium persulfate, and a catalytic amount of a silver salt in a biphasic solvent system.

Table 1: General Parameters for a Minisci-type Reaction

| Parameter | Condition |

|---|---|

| Reactants | Pyridinium salt, Carboxylic acid |

| Reagents | (NH₄)₂S₂O₈, AgNO₃ |

| Solvent | Dichloroethane and Water (biphasic) |

| Temperature | 50 °C |

| Duration | 2 hours |

This table presents a general procedure for the Minisci reaction as described in the synthesis of C-4-alkylated pyridines and can be adapted for the bis-ethoxycarbonylation of pyridazine.

Improvements in the synthesis of this compound are geared towards enhancing efficiency and yield. The aforementioned radical bis-ethoxycarbonylation represents a significant advancement over classical multi-step methods by providing a more direct route from the parent heterocycle. researchgate.net This approach is considered facile and is a notable improvement in the preparation of this class of compounds.

Further reactions of the synthesized this compound have been explored, such as its treatment with 1,3-diphenylguanidine in the presence of sodium hydride, leading to the formation of spirocyclic compounds. thieme-connect.com

Synthetic Routes to Pyridazine-4,5-dicarboxylic Acid and its Anhydride (B1165640)

The key precursors to this compound are its corresponding dicarboxylic acid and anhydride, which are also valuable synthons in their own right. rsc.orgorganic-chemistry.org

The synthesis of Pyridazine-4,5-dicarboxylic Acid can be achieved through the hydrolysis of this compound. This standard procedure involves treating the diester with a strong base, such as sodium hydroxide, followed by acidification to yield the dicarboxylic acid.

Pyridazine-4,5-dicarboxylic Anhydride is a versatile intermediate in organic synthesis. rsc.org It is typically prepared by the dehydration of Pyridazine-4,5-dicarboxylic Acid. This transformation can be accomplished using dehydrating agents like acetic anhydride. The anhydride is a stable, crystalline solid that can be used in subsequent reactions to introduce the pyridazine-4,5-dicarbonyl moiety.

Table 2: Synthesis of Carboxylic Anhydrides

| Starting Material | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one | K₂CO₃ | THF | 97 |

| 4-Nitrobenzoic Acid | 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one | K₂CO₃ | THF | 98 |

This table illustrates the synthesis of various carboxylic anhydrides using a pyridazinone-based mediator, demonstrating a general methodology for anhydride formation from dicarboxylic acids.

Green Chemistry Approaches in Pyridazine Dicarboxylate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazine derivatives. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

The synthesis of various pyridazine and pyridazinone derivatives has been successfully achieved using microwave irradiation. ekb.eg For instance, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation using an eco-friendly chitosan-based catalyst. ekb.eg This approach highlights the potential for developing more sustainable synthetic routes to pyridazine dicarboxylates.

The benefits of microwave-assisted synthesis in the context of pyridazine chemistry are summarized below:

Table 3: Advantages of Microwave-Assisted Synthesis in Pyridazine Chemistry

| Feature | Benefit |

|---|---|

| Reaction Time | Significantly reduced (minutes vs. hours) |

| Yield | Often higher than conventional methods |

| Energy Consumption | Lower due to shorter reaction times and efficient heating |

| Catalyst | Potential for use of eco-friendly catalysts like chitosan |

While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the successful application of this technology to a wide range of pyridazine derivatives strongly suggests its feasibility and potential benefits for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of Diethyl Pyridazine 4,5 Dicarboxylate

Reactions Involving the Pyridazine (B1198779) Ring System

The electron-deficient nature of the pyridazine ring, coupled with the electrophilic character of the ester groups, governs the reactivity of diethyl pyridazine-4,5-dicarboxylate. This allows it to react with a range of nucleophilic species to generate more complex molecular architectures.

The presence of two vicinal ester groups on the pyridazine core facilitates cyclization reactions with binucleophiles, leading to the formation of novel fused heterocyclic systems. These reactions typically proceed via a sequence of nucleophilic acyl substitution followed by an intramolecular condensation.

This compound undergoes cyclization with binucleophiles such as o-phenylenediamine (B120857). In the presence of a strong base like sodium hydride, the reaction yields a tricyclic benzodiazocine system. rsc.org The reaction involves the initial formation of an amide linkage by one of the amino groups of o-phenylenediamine attacking an ester carbonyl, followed by an intramolecular cyclization where the second amino group attacks the remaining ester carbonyl. This process results in the formation of a new eight-membered ring fused to the pyridazine and benzene (B151609) rings. rsc.org

The condensation reaction between this compound and o-phenylenediamine in the presence of sodium hydride directly produces 6,11-dihydropyridazino[4,5-c] rsc.orgnih.govbenzodiazocine-5,12-dione. rsc.org This tricyclic dione (B5365651) can be further transformed. By heating under reduced pressure, this compound undergoes a dehydration reaction, leading to the formation of the corresponding pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. rsc.org This subsequent transformation creates a more complex pentacyclic aromatic system. Mild alkaline hydrolysis of the intermediate dione provides an alternative reaction pathway, affording 5-(o-aminophenylcarbamoyl)-pyridazine-4-carboxylic acid, which can then cyclize to 5-(benzimidazol-2-yl)pyridazine-4-carboxylic acid. rsc.org

Table 1: Cyclization Reactions and Products

| Reactant 1 | Reactant 2 | Conditions | Product | Citation |

| This compound | o-phenylenediamine | Sodium hydride | 6,11-dihydropyridazino[4,5-c] rsc.orgnih.govbenzodiazocine-5,12-dione | rsc.org |

| 6,11-dihydropyridazino[4,5-c] rsc.orgnih.govbenzodiazocine-5,12-dione | - | Heat, reduced pressure | Pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one | rsc.org |

Spirocyclization reactions represent another important facet of the reactivity of this compound. These reactions occur with binucleophiles where the nucleophilic centers are positioned to facilitate an attack on the same carbon atom of the pyridazine ring, leading to the formation of a spirocyclic system.

The reactivity of the pyridazine-4,5-dicarboxylate system towards aminothiophenols has been investigated, leading to spiro compounds. For instance, the related pyridazine-4,5-dicarboxylic acid anhydride (B1165640) reacts with 2-aminothiophenol (B119425) to yield a spirocyclized product, 2,3-dihydro-3-oxospiro[4H-l,4-benzothiazine-2(3H), 5'(2'H)-pyridazine]-4'-carboxylic acid. researchgate.net This reaction demonstrates the propensity of the C-5 position of the pyridazine ring to act as an electrophilic center for both the amino and thiol groups of the binucleophile, resulting in the formation of a new heterocyclic ring spiro-fused to the pyridazine core. researchgate.net

Table 2: Spirocyclisation Reaction with Aminothiophenol Derivative

| Pyridazine Reactant | Binucleophile | Product | Citation |

| Pyridazine-4,5-dicarboxylic acid anhydride | 2-aminothiophenol | 2,3-dihydro-3-oxospiro[4H-l,4-benzothiazine-2(3H), 5'(2'H)-pyridazine]-4'-carboxylic acid | researchgate.net |

Beyond its reactions with nucleophiles, the pyridazine ring can also undergo homolytic substitution. This type of reaction allows for the introduction of alkyl groups onto the heterocyclic core through a radical-mediated mechanism.

A process for the homolytic alkylation of pyridazines has been developed, which involves reacting a pyridazine derivative with a carboxylic acid in the presence of a silver ion catalyst and a peroxydisulfate (B1198043) ion. google.com The reaction proceeds via the oxidative decarboxylation of the carboxylic acid, which is initiated by the silver(II) ion (generated in situ from silver(I) and peroxydisulfate). This generates an alkyl radical that can then attack the pyridazine ring, leading to a substituted product. This method provides a high-yield route to substituted pyridazines under aqueous conditions at temperatures ranging from 40°C to 80°C, avoiding the use of moisture-sensitive organometallic reagents. google.com

Homolytic Substitution Reactions

Interaction with Ethoxycarbonyl Radicals

Information regarding the specific interaction of this compound with ethoxycarbonyl radicals is not extensively detailed in the reviewed literature. While radical bis-ethoxycarbonylation is a known method for the synthesis of such compounds, the subsequent reactivity of the formed this compound with these radicals is not a commonly reported reaction pathway.

Transformations of the Ester Functional Groups

The two ester groups on the pyridazine ring are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The reaction of pyridazine-4,5-dicarboxylate derivatives with diazomethane (B1218177) provides a route to methylated products. For instance, the condensation product of this compound with o-phenylenediamine, 6,11-dihydropyridazino[4,5-c] researchgate.netsigmaaldrich.combenzodiazocine-5,12-dione, reacts with diazomethane to yield a mixture of di-N-methyl, NO-dimethyl, and di-O-methyl derivatives rsc.org. This indicates that methylation can occur at both nitrogen and oxygen atoms within the pyridazine derivative structure, leading to a variety of products.

Reaction Products of a this compound Derivative with Diazomethane

| Product Type | Description |

|---|---|

| Di-N-methyl derivative | Both nitrogen atoms of the diazocine ring are methylated. |

| NO-dimethyl derivative | One nitrogen and one oxygen atom are methylated. |

This compound undergoes condensation reactions with other dicarboxylates, such as diethyl succinate. This particular reaction results in the formation of a small quantity of diethyl 5,8-dihydroxyphthalazine-6,7-dicarboxylate rsc.org. The reaction is an example of a Stobbe condensation, which typically involves the reaction of a ketone or aldehyde with a succinic ester. In this case, the pyridazine dicarboxylate acts as the carbonyl component.

In addition to diethyl succinate, this compound also reacts with diethyl glutarate and diethyl acetonedicarboxylate, leading to the formation of diazaspirodecadienes rsc.org.

Condensation Reaction Products of this compound

| Reactant | Product |

|---|---|

| Diethyl Succinate | Diethyl 5,8-dihydroxyphthalazine-6,7-dicarboxylate |

| Diethyl Glutarate | Diazaspirodecadiene derivative |

The ester functionalities of this compound are susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group. Common nucleophilic substitution reactions include hydrolysis, amidation, and transesterification.

While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of esters suggests that it can be hydrolyzed to the corresponding pyridazine-4,5-dicarboxylic acid under acidic or basic conditions. Furthermore, reaction with amines would be expected to yield the corresponding amides, and reaction with other alcohols in the presence of a catalyst would lead to transesterification.

Reactivity of Related Pyridazine-4,5-dicarboxylate Derivatives

The chemical reactivity of derivatives of pyridazine-4,5-dicarboxylic acid, particularly the anhydride, provides further insight into the chemical space accessible from this core structure.

Pyridazine-4,5-dicarboxylic acid anhydride is a versatile synthon that readily reacts with a variety of binucleophiles. These reactions often lead to the formation of heterocyclic systems through cyclization. For instance, the reaction of the anhydride with o-phenylenediamine at room temperature yields 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid rsc.org. When this reaction is carried out in refluxing acetic acid, it affords 2-(3,6-dimethylpyridazin-4-yl)benzimidazole rsc.org.

The anhydride also undergoes spirocyclization reactions with certain binucleophiles. For example, with o-phenylenediamine and 2-aminothiophenol, it forms spiro compounds, specifically 3,4'-dihydro-3'-oxospiro[pyridazine-5(2H),2'(1'H)-quinoxaline]-4-carboxylic acid and 2,3-dihydro-3-oxospiro[4H-l,4-benzothiazine-2(3H),5'(2'H)-pyridazine]-4'-carboxylic acid, respectively researchgate.net.

Other binucleophiles such as ethylenediamine, N,N'-diphenylethylenediamine, diaminomaleonitrile, and o-aminophenol react with pyridazine-4,5-dicarboxylic acid anhydride to produce various pyridazine derivatives researchgate.net.

Reaction of Pyridazine-4,5-dicarboxylic Acid Anhydride with Various Binucleophiles

| Binucleophile | Product Type |

|---|---|

| o-Phenylenediamine (room temp.) | 5-(o-Aminophenylcarbamoyl)pyridazine-4-carboxylic acid derivative |

| o-Phenylenediamine (refluxing acetic acid) | 2-(Pyridazin-4-yl)benzimidazole derivative |

| o-Phenylenediamine | Spiro-quinoxaline-pyridazine carboxylic acid |

| 2-Aminothiophenol | Spiro-benzothiazine-pyridazine carboxylic acid |

| Ethylenediamine | Pyridazine derivative |

| N,N'-Diphenylethylenediamine | Pyridazine derivative |

| Diaminomaleonitrile | Pyridazine derivative |

Advanced Spectroscopic Characterization of Diethyl Pyridazine 4,5 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For diethyl pyridazine-4,5-dicarboxylate, the spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring and those of the ethyl ester groups.

The protons of the ethyl groups typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The chemical shifts for these groups in similar ester environments are well-established. For instance, in the isomeric diethyl pyridazine-3,4-dicarboxylate, the methyl protons (CH₃) present as a triplet at approximately δ 1.35 ppm, while the methylene protons (CH₂) appear as a quartet around δ 4.35 ppm.

The protons on the pyridazine ring itself are highly sensitive to their electronic environment. In the parent pyridazine molecule, these protons appear at δ 9.21 ppm (for H-3/H-6) and δ 7.51 ppm (for H-4/H-5). For this compound, the two protons are on carbons 3 and 6 and are expected to be in a similar chemical environment, likely resulting in a singlet or a narrow multiplet in the aromatic region of the spectrum, anticipated to be significantly downfield due to the electron-withdrawing nature of the pyridazine ring and the adjacent ester groups.

For derivatives such as dimethyl pyridazine-4,5-dicarboxylate, the ethyl group signals would be replaced by a singlet for the methyl ester (COOCH₃) protons, typically appearing around δ 3.9 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridazine H-3, H-6 | > 8.5 | Singlet / Doublet |

| Methylene (-CH₂-) | ~ 4.4 | Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester groups, the carbons of the pyridazine ring, and the carbons of the ethyl groups.

The carbonyl (C=O) carbons of the ester groups are typically found in the most downfield region of the spectrum, generally between δ 160-175 ppm. The carbons of the pyridazine ring (C-3, C-4, C-5, C-6) would appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the ester substituents. In pyridazin-3(2H)-one, for example, the ring carbons resonate at δ 130.45 (C-4), δ 134.71 (C-5), and δ 139.02 (C-6). For the 4,5-dicarboxylate, the C-4 and C-5 signals would be expected at higher chemical shifts due to the direct attachment of the electron-withdrawing carboxylate groups.

The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups are expected to appear in the upfield region of the spectrum. Typically, the O-CH₂ carbon signal is observed around δ 60-65 ppm, while the -CH₃ carbon signal appears at approximately δ 14 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Pyridazine C-4, C-5 | 140 - 150 |

| Pyridazine C-3, C-6 | 130 - 140 |

| Methylene (-O-CH₂-) | ~ 62 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by prominent absorption bands indicating its key functional groups. The most significant of these is the strong absorption from the carbonyl (C=O) stretching vibration of the ester groups, which is expected in the range of 1700–1750 cm⁻¹.

Other characteristic absorptions include C-H stretching vibrations from the aromatic pyridazine ring and the aliphatic ethyl groups (typically 2850-3100 cm⁻¹), C=N and C=C stretching vibrations from the aromatic ring (around 1400-1600 cm⁻¹), and C-O stretching vibrations of the ester groups (in the 1100-1300 cm⁻¹ region). Analysis of related pyridazine derivatives shows that aromatic C=C bond stretches can be observed around 1594-1596 cm⁻¹. liberty.edu

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1700 - 1750 |

| C=N, C=C (Aromatic Ring) | Stretch | 1400 - 1600 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. ATR-IR spectroscopy is particularly useful for obtaining high-quality spectra of solid powders or films. For this compound and its derivatives, which are often solids, ATR-IR provides a convenient method for rapid functional group identification. rsc.org

The resulting ATR-IR spectrum would be broadly comparable to a traditional transmission FT-IR spectrum, displaying the same characteristic absorption bands for the ester carbonyl, aromatic ring, and aliphatic C-H bonds. This technique is valuable for routine quality control and for studying reactions involving these compounds in situ. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂N₂O₄), the molecular weight is 224.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 224.

The fragmentation of the molecule would likely proceed through pathways common to esters and aromatic systems. Key fragmentation events would include:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 179.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 195.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the ester groups following initial fragmentation.

Cleavage of the ester group to form a pyridazine acylium ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermally labile organic molecules like this compound. mdpi.com This method typically generates even-electron ions, most commonly protonated molecules [M+H]⁺, with minimal fragmentation, allowing for clear determination of the molecular weight. mdpi.comnih.gov

In the analysis of this compound (C₁₀H₁₂N₂O₄, Molecular Weight: 224.22 g/mol ), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 225.23. The technique is sensitive enough to detect reaction intermediates and products in solution, making it a valuable tool for monitoring synthetic pathways. nih.gov For instance, studies on related pyridazine derivatives have successfully used ESI-MS to detect key intermediates and track the temporal progress of reactions. nih.gov

Table 1: Expected ESI-MS Adducts for this compound

| Ion Species | Formula | Calculated m/z |

| Protonated Molecule [M+H]⁺ | [C₁₀H₁₃N₂O₄]⁺ | 225.08 |

| Sodiated Adduct [M+Na]⁺ | [C₁₀H₁₂N₂O₄Na]⁺ | 247.06 |

| Potassiated Adduct [M+K]⁺ | [C₁₀H₁₂N₂O₄K]⁺ | 263.04 |

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry coupled with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. While standard ESI-MS confirms the molecular weight, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This high precision is essential for the definitive structural establishment of newly synthesized compounds. mdpi.com

For this compound, HRMS would be used to verify its molecular formula, C₁₀H₁₂N₂O₄. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated exact mass. A close correlation between these values (typically within a few parts per million, ppm) provides strong evidence for the proposed chemical formula. This technique was instrumental in confirming the structure of novel D–π–A–π–D dyes based on a thiadiazolo[3,4-d]pyridazine core. mdpi.com

Table 2: HRMS-ESI Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [C₁₀H₁₃N₂O₄]⁺ | 225.0819 | 225.0821 | < 1.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample, making it an excellent tool for purity assessment. semanticscholar.orgsums.ac.ir In the context of this compound synthesis, GC-MS can be employed to monitor the purity of precursors and to confirm the purity of the final product.

The sample is first vaporized and passed through a chromatographic column where components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component is then introduced into the mass spectrometer, which generates a unique mass spectrum that acts as a molecular fingerprint. researchgate.net By comparing these spectra to spectral libraries (e.g., Wiley8.LIB), impurities such as residual solvents, starting materials, or side-products can be identified. semanticscholar.org The purity of the target compound is determined by the relative area of its peak in the resulting chromatogram. semanticscholar.org

Table 3: Hypothetical GC-MS Purity Analysis of a this compound Sample

| Retention Time (min) | Identified Compound | Peak Area (%) | Match Quality (%) |

| 8.5 | Ethanol (Solvent) | 0.5 | 98 |

| 12.2 | Unreacted Precursor | 1.5 | 95 |

| 15.8 | This compound | 97.8 | 99 |

| 17.1 | Synthesis Byproduct | 0.2 | 92 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. nih.gov

Studies on related pyridazine and pyridine (B92270) dicarboxylate derivatives show characteristic intense absorption bands in the UV region, typically between 220 and 320 nm. nih.govmdpi.com These absorptions are attributed to π → π* transitions within the pyridazine ring and the conjugated ester groups. The spectrum of pyridine itself, for example, displays an intense band around 256-270 nm. researchgate.net The presence of substituents and the solvent can influence the position (λmax) and intensity of these absorption bands. mdpi.comphyschemres.org For pyridazine derivatives, a prominent band originating from the locally excited (LE) state of the donor fragments can be observed. mdpi.com

Table 4: Typical UV-Vis Absorption Data for Pyridazine and Related Structures

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |

| Pyridazine Derivatives | Toluene/THF | ~288-308 | π → π* (LE state) | mdpi.com |

| Pyridinedicarboxylate Complexes | Aqueous Buffer | ~272-280 | π → π | nih.gov |

| Pyridine | Not Specified | ~256-270 | π → π | researchgate.net |

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete structural model can be generated. This includes precise atomic coordinates, from which bond lengths, angles, and torsional angles are calculated.

Table 5: Illustrative Crystallographic Data for an Analog, Diethyl pyrazine-2,5-dicarboxylate. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₄ |

| Formula Weight | 224.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (variant of P2₁/c) |

| a (Å) | 12.284 (6) |

| b (Å) | 5.640 (3) |

| c (Å) | 7.881 (4) |

| β (°) | 108.713 (9) |

| Volume (ų) | 517.2 (5) |

| Z (molecules/unit cell) | 2 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk (polycrystalline) sample. Instead of a single crystal, a fine powder of the material is analyzed, producing a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for a specific crystalline phase. rsc.org

PXRD is primarily used for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the synthesized compound.

Crystalline Purity: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffractogram.

Quantitative Phase Analysis: Determining the relative amounts of different crystalline phases in a mixture, as demonstrated in studies of pyrazine:dicarboxylic acid cocrystals. rsc.orgresearchgate.net

The resulting data is a plot of diffraction intensity versus the diffraction angle (2θ), with peaks corresponding to the different lattice planes (hkl) of the crystal structure.

Diethyl Pyridazine 4,5 Dicarboxylate As a Versatile Building Block in Complex Chemical Synthesis

Precursor Role in Phthalocyanine (B1677752) Analogues Synthesis

While the direct cyclotetramerization of diethyl pyridazine-4,5-dicarboxylate to form phthalocyanine analogues is not extensively documented, its structural features suggest its potential as a precursor for tetraazaphthalocyanines, which are structural analogues of phthalocyanines. The synthesis of phthalocyanines and their analogues typically involves the cyclotetramerization of phthalonitriles or their derivatives. In this context, this compound could be a starting material for the synthesis of the corresponding pyridazine-4,5-dicarbonitrile.

The general synthesis strategy for phthalocyanine analogues involves the reaction of a suitable precursor, often a dinitrile, in the presence of a metal salt and a high-boiling solvent or in a melt. The resulting macrocycle is a highly conjugated system with a central cavity capable of coordinating with a metal ion. The properties of the resulting phthalocyanine analogue can be tuned by modifying the peripheral substituents on the precursor molecule. Although direct evidence is limited, the conversion of the ester groups of this compound to nitrile functionalities would provide a viable route to a precursor for tetraazaphthalocyanine synthesis.

Scaffold for Novel Heterocyclic Compounds

The reactivity of the dicarbonyl system in this compound makes it an excellent starting material for the synthesis of a variety of novel heterocyclic compounds, including fused pyridazine (B1198779) systems and other pyridazine derivatives.

Synthesis of Fused Pyridazine Systems

This compound serves as a key precursor in the synthesis of fused pyridazine systems, such as pyridazino[4,5-g]phthalazines. The synthesis of these complex heterocyclic structures often involves a multi-step reaction sequence starting from the this compound core. For instance, the condensation of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of dihydrazides, which can then be cyclized to form the fused pyridazino[4,5-g]phthalazine (B3350181) ring system.

One notable reaction involves the condensation of this compound with diethyl succinate, which, although in low yield, produces diethyl 5,8-dihydroxyphthalazine-6,7-dicarboxylate. rsc.org This reaction demonstrates the potential of the pyridazine dicarboxylate to undergo condensation reactions to form more complex, fused heterocyclic structures.

Generation of Various Pyridazine and Related Derivatives

The reaction of this compound with various binucleophiles leads to the formation of a diverse range of pyridazine derivatives, most notably diazaspirodecadienes. The spirocyclisation reactions of this compound with 1,3-binucleophiles have been shown to be a facile route to these complex spiro-heterocyclic systems. rsc.org

For example, the reaction with diethyl glutarate and diethyl acetonedicarboxylate yields the corresponding diazaspirodecadienes. rsc.org These reactions highlight the ability of the dicarbonyl moiety in this compound to participate in cyclization reactions to form spirocyclic structures.

Table 1: Synthesis of Diazaspirodecadienes from this compound

| Binucleophile | Product | Yield (%) |

|---|---|---|

| Diethyl glutarate | Diazaspirodecadiene derivative | Not specified |

| Diethyl acetonedicarboxylate | Diazaspirodecadiene derivative | Not specified |

Ligand in Coordination Chemistry

The pyridazine-4,5-dicarboxylate moiety, derivable from the diethyl ester, is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate groups can act as coordination sites for metal ions, leading to the formation of organometallic complexes and coordination polymers with interesting structural and functional properties.

Formation of Organometallic Complexes

While specific studies on organometallic complexes of this compound are not abundant, the coordination chemistry of related pyridazine and dicarboxylate ligands is well-established. The nitrogen atoms of the pyridazine ring can coordinate to a metal center, and the ester groups can be hydrolyzed to carboxylic acids, which can then act as anionic ligands. This dual functionality allows for the formation of stable chelate rings and the bridging of multiple metal centers.

The formation of such complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The resulting organometallic complexes can exhibit a range of geometries and coordination modes, leading to diverse chemical and physical properties.

Development of Functional Coordination Polymers

The bifunctional nature of the pyridazine-4,5-dicarboxylate ligand makes it an ideal building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters linked together by organic ligands to form one-, two-, or three-dimensional networks.

The structure of the resulting coordination polymer is determined by the coordination geometry of the metal ion and the bridging mode of the pyridazine-4,5-dicarboxylate ligand. The porous nature of some of these frameworks allows for applications in gas storage, separation, and catalysis. The incorporation of the pyridazine ring into the polymer backbone can also impart interesting photophysical or electronic properties to the material. The use of pyridine-dicarboxylic acid linkers in the assembly of a diversity of coordination polymers has been demonstrated, showcasing the potential for pyridazine-dicarboxylic acids to form similar functional materials. acs.orgacs.org

Q & A

Q. What is the optimal synthetic route for diethyl pyridazine-4,5-dicarboxylate, and how does reaction design influence yield and purity?

The most efficient method involves radical bis-ethoxycarbonylation of pyridazine using a two-phase system (sulfuric acid/dichloromethane), as developed by Heinisch and Lötsch. This approach achieves a 65% yield by suppressing polysubstituted side products through phase-separation effects. Key parameters include maintaining a 1:3 molar ratio of pyridazine to ethyl pyruvate oxyhydroperoxide and rigorous temperature control (20–25°C). Purification via column chromatography with ethyl acetate/hexane (1:4) is recommended to isolate the diester .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For non-crystalline samples, combine H/C NMR (e.g., ester carbonyl signals at ~165–170 ppm) and high-resolution mass spectrometry (HRMS). Infrared spectroscopy (IR) can validate ester C=O stretches (~1720 cm) and pyridazine ring vibrations (~1550 cm) .

Q. What solvent systems are effective for recrystallizing this compound?

Ethanol/water (4:1 v/v) or dichloromethane/hexane (1:3) mixtures yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation for SC-XRD studies. Avoid polar aprotic solvents (e.g., DMF) due to poor solubility .

Advanced Research Questions

Q. What strategies address challenges in functionalizing this compound for heterocyclic derivatives?

Hydrolysis of ester groups to dicarboxylic acids requires NaOH/EtOH (2M, reflux, 6h), but cyclization with hydrazine faces low yields due to steric hindrance. Alternative approaches: (i) Use microwave-assisted synthesis to accelerate kinetics; (ii) Employ Pd-catalyzed cross-coupling for introducing aryl/alkyl substituents at the pyridazine 3- and 6-positions .

Q. How can computational chemistry guide the design of this compound-based metal-organic frameworks (MOFs)?

Density functional theory (DFT) predicts binding modes with metal nodes (e.g., Zn, Cu). The diester’s 4,5-dicarboxylate motif favors bidentate coordination, enabling 2D or 3D networks. Experimental validation involves solvothermal synthesis (DMF, 120°C, 48h) and porosity analysis via BET surface area measurements (>500 m/g achievable) .

Q. What crystallographic software and protocols are recommended for resolving structural ambiguities in pyridazine derivatives?

SHELXTL (Bruker AXS) or Olex2 with SHELXL integration is ideal for refining twinned or high-symmetry crystals. For charge-density studies, employ multipole refinement using XD2015. Always validate hydrogen bonding (e.g., C–H···O interactions) with Mercury software to ensure accurate packing diagrams .

Q. How should researchers reconcile contradictory reactivity data in pyridazine dicarboxylate chemistry?

Discrepancies often arise from solvent polarity or trace metal contamination. For example, radical alkylation yields vary in DMSO vs. THF due to solvent coordination effects. Systematic reproducibility studies with controlled atmosphere (N/Ar) and HPLC-grade solvents are critical. Cross-reference with kinetic isotope effect (KIE) experiments to elucidate mechanisms .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica, UV254) with ethyl acetate eluent.

- Safety : Use explosion-proof equipment during radical reactions due to peroxides.

- Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.